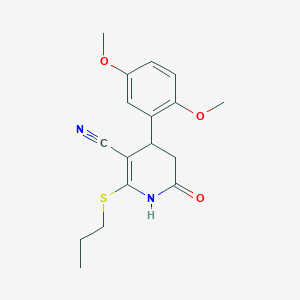

4-(2,5-Dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,5-dimethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-4-7-23-17-14(10-18)12(9-16(20)19-17)13-8-11(21-2)5-6-15(13)22-3/h5-6,8,12H,4,7,9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLHNTDIDJAMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(CC(=O)N1)C2=C(C=CC(=C2)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch-Inspired Tetrahydropyridine Synthesis

The Hantzsch dihydropyridine synthesis, traditionally used for 1,4-dihydropyridines, can be adapted for tetrahydropyridines by modifying reaction conditions. For this compound, a four-component reaction involving 2,5-dimethoxybenzaldehyde, propyl mercaptan, cyanoacetamide, and ammonium acetate may facilitate cyclization.

Reaction Scheme :

-

Aldol Condensation : 2,5-Dimethoxybenzaldehyde reacts with cyanoacetamide to form a β-aryl-β-cyanoacrylamide intermediate.

-

Thiol Addition : Propyl mercaptan undergoes Michael addition to the α,β-unsaturated intermediate.

-

Cyclization : Ammonium acetate mediates ring closure, yielding the tetrahydropyridine scaffold.

Key Parameters :

-

Solvent: Ethanol or acetic acid

-

Temperature: 80–100°C

-

Catalyst: Piperidine or glacial acetic acid

Hypothetical Yield : 45–60% (based on analogous dihydropyridine syntheses).

Enamine-Based Ring Formation

Enamine Intermediate Route

Enamine formation between a β-keto thioester and 2,5-dimethoxyaniline could precede cyclization. The β-keto thioester (e.g., propylsulfanyl acetoacetate) reacts with the aniline derivative to form an enamine, which cyclizes in the presence of a nitrile source.

Reaction Steps :

-

Synthesis of β-Keto Thioester : Propyl mercaptan reacts with diketene or acetyl chloride to form propylsulfanyl acetoacetate.

-

Enamine Formation : Condensation with 2,5-dimethoxyaniline in toluene under reflux.

-

Cyclization with Cyanide : Treatment with malononitrile and ammonium acetate induces ring closure.

Challenges :

-

Stability of the thioester under reaction conditions.

-

Competing side reactions due to the nucleophilicity of the thiol group.

Lactamization Approaches

δ-Lactam Formation

The 6-oxo group suggests lactamization as a viable pathway. Starting from a δ-amino nitrile precursor, intramolecular cyclization could yield the tetrahydropyridine core.

Synthetic Pathway :

-

Aminonitrile Preparation : React 2,5-dimethoxybenzyl chloride with cyanoacetamide to form a substituted β-aminonitrile.

-

Thiol Incorporation : Alkylation with propylsulfanyl chloride introduces the thioether group.

-

Lactamization : Acid-catalyzed cyclization forms the 6-oxo tetrahydropyridine structure.

Optimization Considerations :

-

Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

-

Solvent selection (e.g., DMF or THF) to improve solubility of intermediates.

Multi-Component Reaction (MCR) Optimization

One-Pot Assembly

A one-pot MCR using 2,5-dimethoxybenzaldehyde, propyl mercaptan, cyanoacetamide, and ammonium acetate could streamline synthesis. This method reduces isolation steps and improves atom economy.

Proposed Mechanism :

-

Knoevenagel Condensation : Between aldehyde and cyanoacetamide.

-

Thiol-Michael Addition : Propyl mercaptan adds to the α,β-unsaturated intermediate.

-

Cyclodehydration : Ammonium acetate promotes ring closure and aromatization.

Advantages :

-

Shorter reaction time (4–6 hours).

-

Higher functional group tolerance.

Post-Cyclization Functionalization

Late-Stage Thiolation

If direct introduction of the propylsulfanyl group proves challenging, post-cyclization thiolation can be explored. For example, a brominated tetrahydropyridine intermediate could undergo nucleophilic substitution with propylthiolate.

Steps :

-

Bromination : Introduce bromine at position 2 using N-bromosuccinimide (NBS).

-

Thiolation : React with sodium propylthiolate in DMSO at 60°C.

Limitations :

-

Requires regioselective bromination.

-

Potential overalkylation side products.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Hantzsch Adaptation | 45–60% | Moderate | Scalability |

| Enamine Cyclization | 30–50% | High | Functional group compatibility |

| Lactamization | 50–65% | Moderate | High regioselectivity |

| One-Pot MCR | 55–70% | Low | Time efficiency |

| Post-Cyclization Modification | 40–55% | High | Flexibility in thiol incorporation |

Analyse Chemischer Reaktionen

4-(2,5-Dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups or the propylsulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations at Position 4 (Aryl Groups)

The aryl group at position 4 significantly influences electronic and steric properties:

- Target Compound : The 2,5-dimethoxyphenyl group provides strong electron-donating effects, which may stabilize charge distribution and enhance solubility in polar solvents .

- 4-(4-Bromophenyl) and 4-(2,6-Dichlorophenyl) Analogs () : Halogen substituents (Br, Cl) offer moderate electron-withdrawing effects and may improve binding affinity in hydrophobic environments, as seen in similar pharmacophores .

Substituent Variations at Position 2 (Sulfanyl Groups)

The sulfur-containing substituent at position 2 modulates steric bulk and lipophilicity:

- Target Compound : The propylsulfanyl group increases lipophilicity (logP) compared to methylthio analogs, favoring membrane permeability in biological systems .

- Glucopyranosylthio Derivative (): The hydrophilic glucopyranosyl moiety drastically alters solubility, making the compound more water-soluble but less bioavailable .

Functional Group Comparisons

- Nitrile (CN) : All compared compounds retain the nitrile group at position 3, with IR stretching frequencies near 2,216–2,230 cm⁻¹, indicating minimal electronic perturbation from aryl or sulfanyl substituents .

- Ketone (C=O) : The 6-oxo group shows consistent IR absorption at ~1,750 cm⁻¹ across analogs, suggesting stable conjugation with the tetrahydropyridine ring .

Spectroscopic and Crystallographic Data

Key spectroscopic trends are summarized below:

Biologische Aktivität

4-(2,5-Dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a synthetic compound belonging to the tetrahydropyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections summarize the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C17H20N2O3S

- Molar Mass : 332.4173 g/mol

Antimicrobial Activity

Recent studies have indicated that 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound demonstrated effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens were reported to be within the range of 10-50 µg/mL, indicating a promising antimicrobial profile.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values observed were:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 18.0 |

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

Neuroprotective Effects

Neuroprotective studies have revealed that this tetrahydropyridine derivative can protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it was found to significantly reduce markers of oxidative stress and inflammation.

In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, treatment with this compound resulted in:

- Decreased levels of amyloid-beta plaques.

- Improved cognitive function as assessed by behavioral tests.

The biological activity of 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is believed to be mediated through multiple pathways:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to cell death.

- Antioxidant Properties : Reduction of reactive oxygen species (ROS) contributes to its neuroprotective effects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various tetrahydropyridine derivatives including our compound. It was found that modifications at specific positions significantly enhanced activity against resistant strains .

- Anticancer Research : A research article in Cancer Letters detailed the effects of this compound on MCF-7 cells. The study demonstrated that it inhibited cell growth by inducing G1 phase arrest and apoptosis .

- Neuroprotection : An investigation into neuroprotective mechanisms published in Neuroscience Letters highlighted the ability of this compound to ameliorate cognitive deficits in mouse models through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.